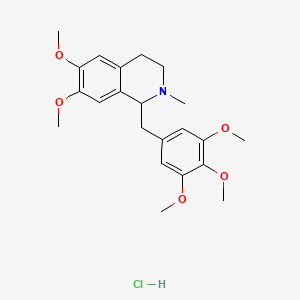

6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

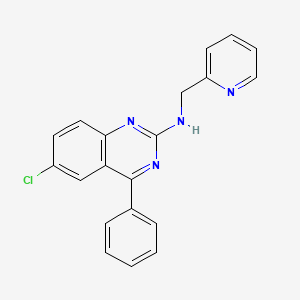

This compound is a complex organic molecule with multiple functional groups. It contains a tetrahydroisoquinoline core structure, which is a common motif in many biologically active molecules .

Synthesis Analysis

The synthesis of this compound involves the reaction of the desmethyl precursor with [11 C]methyl iodide for 4 minutes at 80°C . The total synthesis time was 45 minutes with a radiochemical yield of approximately 30% .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple methoxy groups and a methyl group attached to a tetrahydroisoquinoline core .Physical And Chemical Properties Analysis

The compound has a molecular weight of 373.4 g/mol . It has a topological polar surface area of 49.4 Ų, indicating its polar nature . It has a complexity of 450, as computed by Cactvs 3.4.8.18 .Applications De Recherche Scientifique

Pharmacological Selectivity and Potency

A study conducted by Sober et al. (1981) synthesized and evaluated a series of methyl and dimethyl analogues of trimetoquinol, which includes 6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride. These analogues were assessed for their beta-adrenergic activities, particularly focusing on their selectivity towards beta 2 adrenoceptors. The research found that certain methylated analogues displayed a higher affinity for beta 2 receptors, with the threo isomer being notably potent and selective, marking it as a significant beta 2 stimulant within the tetrahydroisoquinoline class Sober et al., 1981.

Ligands for Apamin-sensitive Ca2+-Activated K+ Channels

In another study, Graulich et al. (2006) synthesized several methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine, which included 6,7-Dimethoxy analogues. These compounds were evaluated for their binding affinity to apamin-sensitive Ca2+-activated K+ channels. The research highlighted the importance of methoxy groups and the presence of certain moieties for enhancing affinity to these channels, providing insights into designing ligands with specific channel targets Graulich et al., 2006.

Role in Synthesis of Alkaloids and Derivatives

Research by Kametani et al. (1967) and subsequent studies have demonstrated the utility of tetrahydroisoquinolines in the synthesis of complex natural products and alkaloids. For instance, the cyclisation of specific derivatives led to the synthesis of dibenzindolizine derivatives, showcasing the role of tetrahydroisoquinolines in synthesizing structurally diverse and biologically significant compounds Kametani et al., 1967.

Enantiomer Separation and Analytical Applications

Zsadon et al. (1987) explored the separation of enantiomers of 6,7-dihydroxy-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, employing methods like diastereoisomeric salt formation and inclusion chromatography. This study not only demonstrates the compound's relevance in analytical chemistry but also its potential in resolving enantiomers for studying stereochemical properties and activities Zsadon et al., 1987.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5.ClH/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5;/h10-13,17H,7-9H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNFVFFEXXQRMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2931503.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2931508.png)

![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/no-structure.png)

![4-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2931510.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2931512.png)

![3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2931519.png)

![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)